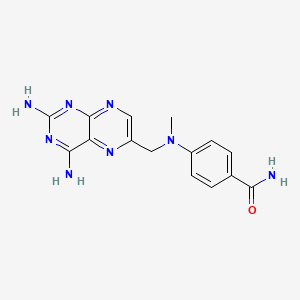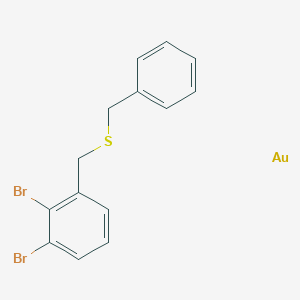
1-(Benzylsulfanylmethyl)-2,3-dibromobenzene;gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylsulfanylmethyl)-2,3-dibromobenzene;gold is an organometallic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a benzene ring substituted with benzylsulfanylmethyl and dibromo groups, along with a gold atom, which imparts distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylsulfanylmethyl)-2,3-dibromobenzene;gold typically involves multiple steps. One common method includes the initial formation of 1-(Benzylsulfanylmethyl)-2,3-dibromobenzene through a nucleophilic aromatic substitution reaction. This intermediate is then reacted with a gold precursor, such as gold chloride, under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(Benzylsulfanylmethyl)-2,3-dibromobenzene;gold undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene ring.
Scientific Research Applications
1-(Benzylsulfanylmethyl)-2,3-dibromobenzene;gold has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis reactions due to the presence of the gold atom.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1-(Benzylsulfanylmethyl)-2,3-dibromobenzene;gold exerts its effects involves interactions with molecular targets and pathways. The gold atom can coordinate with various biological molecules, influencing cellular processes. For instance, in anticancer applications, the compound may inhibit specific enzymes or disrupt cellular signaling pathways, leading to apoptosis of cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(Benzylsulfanylmethyl)-2,3-dibromobenzene: Lacks the gold atom, resulting in different chemical properties and applications.
1-(Benzylsulfanylmethyl)-2,3-dichlorobenzene;gold: Similar structure but with chlorine atoms instead of bromine, leading to variations in reactivity and biological activity.
Uniqueness
1-(Benzylsulfanylmethyl)-2,3-dibromobenzene;gold is unique due to the presence of both bromine and gold atoms, which confer distinct reactivity and potential applications. The combination of these elements allows for versatile chemical modifications and interactions with biological systems, making it a valuable compound in research and industry.
Properties
CAS No. |
65394-55-0 |
|---|---|
Molecular Formula |
C14H12AuBr2S |
Molecular Weight |
569.1 g/mol |
IUPAC Name |
1-(benzylsulfanylmethyl)-2,3-dibromobenzene;gold |
InChI |
InChI=1S/C14H12Br2S.Au/c15-13-8-4-7-12(14(13)16)10-17-9-11-5-2-1-3-6-11;/h1-8H,9-10H2; |
InChI Key |
YXPOHISJHBSCHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=C(C(=CC=C2)Br)Br.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Pyridin-3-yl)sulfanyl]pyridine](/img/structure/B14472790.png)
![7-Hydroxyspiro[2.4]heptan-4-one](/img/structure/B14472795.png)

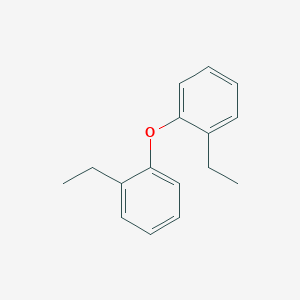
![(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid](/img/structure/B14472811.png)
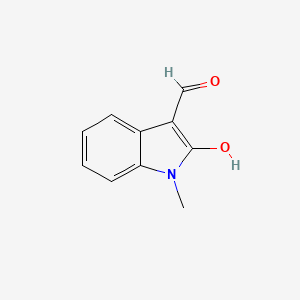
![4-[diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14472818.png)
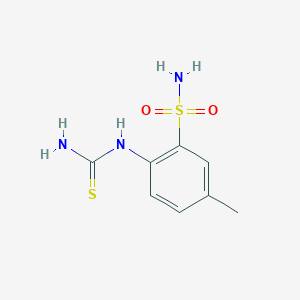
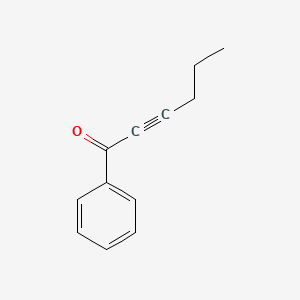
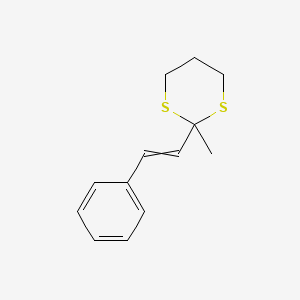
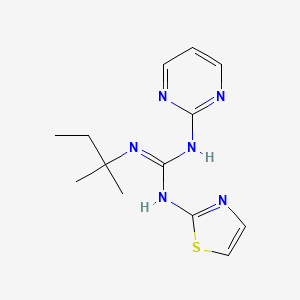

![[(Dimethylamino)(phenyl)methyl]phosphonic acid](/img/structure/B14472857.png)
